molecular formula C23H22ClN5 B2545283 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1111417-68-5

1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2545283
CAS No.: 1111417-68-5
M. Wt: 403.91
InChI Key: SJJNOGGXCGVNHS-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a pyrazolo[1,5-a]pyrazine core, a privileged scaffold known for its diverse pharmacological potential . The structural framework combines a benzylpiperazine moiety with a chlorophenyl-substituted pyrazolopyrazine system, creating a multifunctional candidate for biological evaluation. Piperazine derivatives are extensively utilized in drug development to optimize pharmacokinetic properties and serve as structural scaffolds for arranging pharmacophoric groups . Concurrently, pyrazole-containing compounds demonstrate a broad spectrum of reported biological activities, including service as kinase inhibitors, receptor modulators, and anticancer agents . The strategic integration of these motifs suggests potential application in oncology and neuroscience research, particularly targeting kinase-mediated signaling pathways or neurological receptors . This product is intended for non-clinical research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c24-20-8-6-19(7-9-20)21-16-22-23(25-10-11-29(22)26-21)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJNOGGXCGVNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperazine and benzyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and piperazine. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazine/Pyrimidine Cores

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from pyrazolo[1,5-a]pyrimidine derivatives, which are widely studied for antimalarial, anti-arthritic, and kinase-inhibitory activities. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity Key Findings References
Target Compound Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl, benzylpiperazine Kinase inhibition (hypothesized) Structural uniqueness may favor selective kinase binding.
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Anti-arthritic IC₅₀: 0.157 µM (vs. 0.417 µM for CQ). Enhanced activity due to 4-chlorophenyl.
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine 4-Chlorophenyl, piperazine Undisclosed Piperazine linker may enhance pharmacokinetics.
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl, 4-chloro Undisclosed Methoxy groups increase polarity vs. chloro.

Key Observations :

  • Core Flexibility : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 12b) exhibit potent anti-arthritic activity, while pyrazolo[1,5-a]pyrazine cores (target compound) are less explored but may offer distinct electronic properties for kinase targeting .
  • Substituent Effects : The 4-chlorophenyl group consistently enhances bioactivity across analogues, likely through hydrophobic interactions with target receptors .
Piperazine Derivatives

Piperazine is a critical pharmacophore for CNS and antimicrobial agents. Comparisons with benzylpiperazine analogues include:

Compound Name Substituents on Piperazine Biological Activity Key Findings References
Target Compound Benzyl, 4-chlorophenyl-pyrazine Kinase inhibition (hypothesized) Dual functionality: benzyl for solubility, 4-chlorophenyl for binding.
1-(4-Chlorophenyl)piperazine (4-CPP) 4-Chlorophenyl Serotonin receptor modulation Simpler structure with limited kinase activity.
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) 3-Trifluoromethylphenyl Psychoactive properties Increased electronegativity alters receptor affinity.
Hybrid (d6) from Piperazine linker Antimalarial IC₅₀: 0.157 µM (Dd2 strain). Piperazine enhances cellular uptake.

Key Observations :

  • Benzyl vs. Aryl Substitutions : Benzylpiperazine in the target compound improves solubility compared to aryl-substituted piperazines like 4-CPP, which are more rigid and less bioavailable .
  • Linker Importance : Piperazine as a linker (e.g., in antimalarial hybrid d6) enhances membrane permeability, suggesting similar advantages for the target compound .

Biological Activity

1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure combines a piperazine core with a pyrazolo[1,5-a]pyrazine moiety, which is known for various pharmacological effects.

Chemical Structure

The compound can be represented as follows:

CxHyClNzOw\text{C}_{x}\text{H}_{y}\text{Cl}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww denote the number of respective atoms in the molecule. The specific interactions of this compound are influenced by the presence of the chlorophenyl and pyrazolo groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that derivatives of piperazine, including this compound, may exert their effects through:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis : They can trigger programmed cell death in cancer cells, which is critical for therapeutic efficacy.
  • Modulation of Receptor Activity : Piperazine derivatives have been identified as antagonists to dopamine receptors, which may influence neuropharmacological pathways.

Anticancer Activity

A study on piperazine derivatives revealed significant cytotoxic effects against various cancer cell lines including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The compound exhibited:

  • Inhibition Rates : The cytotoxicity was measured using IC50 values across different cell lines, demonstrating potent antiproliferative effects.
Cell LineIC50 Value (µM)Reference
HUH75.3
MCF73.9
HCT-1164.8

Mechanistic Insights

The mechanism by which these compounds induce cytotoxicity involves:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, essential for mitosis.
  • Cell Cycle Arrest : Inhibition of cell cycle progression has been documented, particularly at the G2/M phase.

Pharmacokinetics

Research into the pharmacokinetics of similar piperazine derivatives suggests that they possess favorable absorption characteristics and bioavailability profiles. This enhances their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core via condensation of aminopyrazoles with dielectrophilic reagents. Subsequent steps include introducing the 4-chlorophenyl group and coupling the piperazine-benzyl moiety. Optimization involves reflux conditions, solvent selection (e.g., ethanol or toluene), and purification via column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR; 1^1H and 13^{13}C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Infrared (IR) spectroscopy can identify functional groups like amides or aromatic C-H stretches .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodology : Screen for cytotoxicity using cell lines (e.g., MTT assay), antimicrobial activity via broth microdilution, and receptor-binding affinity (e.g., kinase inhibition assays). Focus on targets associated with pyrazolo[1,5-a]pyrazines, such as anticancer (apoptosis induction) or anti-inflammatory (COX-2 inhibition) pathways .

Advanced Research Questions

Q. How can synthetic yields be improved for the pyrazolo[1,5-a]pyrazine core under varying catalytic conditions?

  • Methodology : Compare palladium-catalyzed carbonylation (high-pressure CO) with transition-metal-free approaches. Optimize parameters like catalyst loading (e.g., Pd(PPh3_3)4_4), temperature (80–120°C), and solvent polarity. Monitor intermediates via LC-MS to identify bottlenecks .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperazine derivatives?

  • Methodology : Conduct comparative molecular field analysis (CoMFA) or DFT calculations to map electronic and steric effects. For example, substituents on the benzyl group (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) may alter receptor binding. Validate hypotheses via systematic synthesis of analogs and in vitro testing .

Q. How do structural modifications impact toxicity profiles?

  • Methodology : Introduce substituents (e.g., methyl, fluoro) to the piperazine ring or benzyl group and assess acute toxicity in rodent models (LD50_{50}) and genotoxicity (Ames test). For instance, β-cyclodextrin inclusion complexes may reduce toxicity but require activity trade-off analysis .

Q. What computational tools predict binding modes with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with receptors like DPP-4 or VEGFR2. Pair with MD simulations (GROMACS) to assess stability. Validate predictions via SPR (surface plasmon resonance) for binding kinetics .

Data Analysis & Contradiction Management

Q. How to address discrepancies in reported biological activities across studies?

  • Methodology : Standardize assay protocols (e.g., cell line selection, incubation time) and validate purity (>95% by HPLC). Cross-reference with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify scaffold-specific trends. Meta-analysis of IC50_{50} values can highlight outliers .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodology : Implement quality-by-design (QbD) principles, including DOE (design of experiments) to optimize reaction parameters. Use in-line FTIR or PAT (process analytical technology) for real-time monitoring. Ensure rigorous purification (e.g., preparative HPLC) .

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